molecular formula C11H14FN3O2 B13613087 2-Fluoro-4-(piperazin-1-ylmethyl)aniline

2-Fluoro-4-(piperazin-1-ylmethyl)aniline

Cat. No.: B13613087
M. Wt: 239.25 g/mol
InChI Key: JJIQSVMIJCWRSK-UHFFFAOYSA-N
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Description

1-[(3-fluoro-4-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 3-fluoro-4-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-fluoro-4-nitrophenyl)methyl]piperazine typically involves the reaction of 3-fluoro-4-nitrobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-[(3-fluoro-4-nitrophenyl)methyl]piperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-fluoro-4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products:

    Oxidation: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-[(3-fluoro-4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

  • 1-[(3-chloro-4-nitrophenyl)methyl]piperazine
  • 1-[(3-bromo-4-nitrophenyl)methyl]piperazine
  • 1-[(3-iodo-4-nitrophenyl)methyl]piperazine

Comparison: 1-[(3-fluoro-4-nitrophenyl)methyl]piperazine is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain biological targets compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C11H14FN3O2

Molecular Weight

239.25 g/mol

IUPAC Name

1-[(3-fluoro-4-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C11H14FN3O2/c12-10-7-9(1-2-11(10)15(16)17)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2

InChI Key

JJIQSVMIJCWRSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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